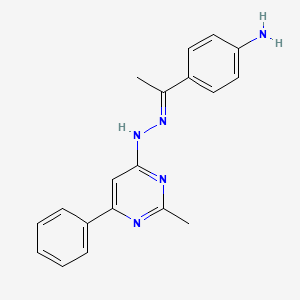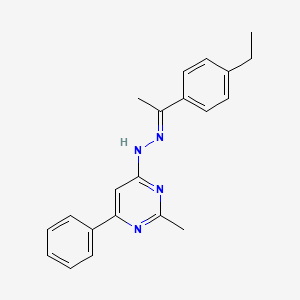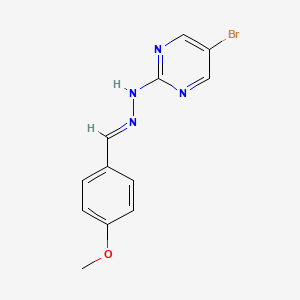
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
描述
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a simple and efficient method, and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and neuronal damage. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and neuronal damage. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including anti-cancer and neuroprotective properties. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to reduce neuronal damage in animal models of neurodegenerative diseases, possibly through its activation of the Nrf2 pathway.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its simple and efficient synthesis method. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying cancer and neurodegenerative diseases. One limitation of using 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone and its potential therapeutic applications. Finally, studies on the pharmacokinetics and toxicity of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone are needed to determine its safety and efficacy as a therapeutic agent.
科学研究应用
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been studied for a variety of scientific research applications, including its potential as a therapeutic agent for cancer and neurodegenerative diseases. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4/c1-12(15-8-9-16(20)17(21)10-15)24-25-19-11-18(22-13(2)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,25)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHOUAILYSWRGL-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















